molecular formula C14H19ClO2S B062729 Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate CAS No. 175135-87-2

Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate

Cat. No. B062729
CAS RN: 175135-87-2
M. Wt: 286.8 g/mol
InChI Key: JGSJJDGRYVXVSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives, including those similar to tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate, often involves reactions with tert-butyl compounds under controlled conditions. For instance, the synthesis of related compounds has been reported where tert-butyl groups play a crucial role in the reaction process and product formation (Kacmaz, 2019).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl compounds reveals significant insights into their conformation and stability. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester showcases two polymorphic forms, highlighting the flexibility and variety in the structural arrangement of tert-butyl derivatives (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Tert-butyl compounds, including the one , undergo various chemical reactions that highlight their reactivity and the impact of the tert-butyl group on their chemical behavior. For instance, the synthesis and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates provide insights into the reactivity of tert-butyl derivatives under different conditions (Häner, Maetzke, & Seebach, 1986).

Physical Properties Analysis

The physical properties of tert-butyl compounds are influenced by their molecular structure. Studies such as the high-pressure differential thermal analysis of tert-butyl compounds reveal how structural variations affect their phase behavior under different temperature and pressure conditions (Reuter, Büsing, Tamarit, & Würflinger, 1997).

Scientific Research Applications

Oxathiolane Synthesis : The compound is also involved in the synthesis of 1,3-oxathiolanes. Research has shown that tert-butyl 2-hydroxyalkyl sulfides can be directly converted into 1,3-oxathiolanes, indicating the compound's role in the formation of oxathiolane structures, which have applications in various chemical industries (Porter, Saez, & Sandhu, 2006).

Chloro Organic Compound Formation : The compound has been studied for its role in the formation and degradation of chloro organic compounds. Specifically, it's involved in the oxidation process of tert-butyl ethers in the presence of chloride ions. This process is crucial for understanding the environmental impact and degradation pathways of certain organic compounds (Cysewski, Gackowska, & Gaca, 2006).

Phenanthrene Synthesis : The compound is used in the synthesis of phenanthrene through iron-catalyzed benzannulation reactions. This process is significant for the creation of phenanthrene derivatives, which have various applications in materials science and pharmaceuticals (Matsumoto, Ilies, & Nakamura, 2011).

Safety and Hazards

The safety and hazards associated with “Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate” are not known .

properties

IUPAC Name

tert-butyl 2-(4-chlorophenyl)sulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSJJDGRYVXVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379280
Record name tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate

CAS RN

175135-87-2
Record name tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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